2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Overview
Description
2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a nitro group attached to the benzodioxin ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Nitration: The benzodioxin ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Alkylation: The final step involves the alkylation of the nitrated benzodioxin with 2-methyl-1-propanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzodioxin ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-propanone
- 2-methyl-1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-propanone
- 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-4-yl)-1-propanone
Uniqueness
2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is unique due to the specific positioning of the nitro group on the benzodioxin ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(2)12(14)8-5-10-11(18-4-3-17-10)6-9(8)13(15)16/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIBIPOESJDLBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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